4-Hydroxythiobenzamide

Overview

Description

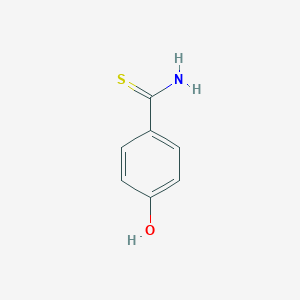

4-Hydroxythiobenzamide is an organic compound with the molecular formula C7H7NOS It is a derivative of benzamide, where the amide group is substituted with a thiol group and a hydroxyl group at the para position

Mechanism of Action

Target of Action

It is known that the compound has a significant role in the medical field .

Mode of Action

It is known to be involved in the long-term delivery of molecules that degrade to release hydrogen sulfide (h2s) . Hydrogen Sulfide is emerging as a critically important molecule in medicine .

Biochemical Pathways

4-Hydroxythiobenzamide is involved in the synthesis of PPARα agonists used in increasing HDLc levels . It is also used in the synthesis of potent CDK5 inhibitors in the treatment of Alzheimer’s disease . The compound is known to degrade to release Hydrogen Sulfide, which is a powerful cytoprotective and anti-inflammatory substance .

Result of Action

It is known that the compound plays a significant role in the medical field, particularly in the long-term delivery of molecules that degrade to release hydrogen sulfide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug . Factors such as age, physiological conditions, pathological conditions, genetic factors, and interactions with other drugs can modify the action of a drug . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxythiobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenol with sodium hydrosulfide and a secondary amine in the presence of an organic weak acid. The reaction mixture is stirred at a specific temperature until the reaction is complete, followed by filtration and drying to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced by mixing methyl p-hydroxybenzoate with strong ammonia water under high-temperature conditions. The mixture undergoes vacuum concentration to yield p-hydroxybenzene formamide, which is then refluxed with phosphorus pentasulfide in a solvent to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxythiobenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The thiol group can be reduced to form thiolates.

Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and sulfoxides.

Reduction: Thiolates and amines.

Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

4-Hydroxythiobenzamide has several applications in scientific research:

Comparison with Similar Compounds

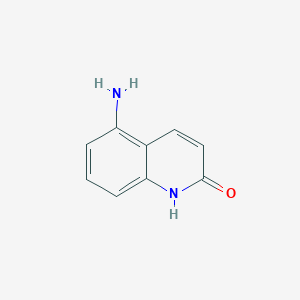

Thiosalicylamide (2-Hydroxythiobenzamide): Similar in structure but with the hydroxyl group at the ortho position.

4-Hydroxybenzamide: Lacks the thiol group, making it less reactive in certain chemical reactions.

4-Aminothiobenzamide: Contains an amino group instead of a hydroxyl group, altering its chemical properties and reactivity.

Uniqueness: 4-Hydroxythiobenzamide is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name |

4-hydroxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNKXSVUGXUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420703 | |

| Record name | 4-Hydroxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25984-63-8 | |

| Record name | 4-Hydroxythiobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025984638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTHIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYTHIOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ8JR2736Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Hydroxythiobenzamide in medicinal chemistry?

A1: this compound is gaining traction in medicinal chemistry due to its ability to release hydrogen sulfide (H2S). H2S is emerging as a crucial signaling molecule with various physiological roles, including cardioprotection. [] Researchers are exploring this compound as a potential H2S donor for developing novel therapeutic agents.

Q2: How does this compound contribute to cardioprotection?

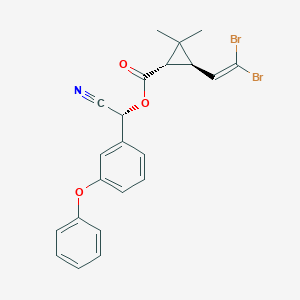

A2: Studies have shown that novel hybrid compounds combining the adenine nucleus with a this compound moiety, designed as H2S slow-release hybrids, exhibit promising cardioprotective effects. [] These compounds, specifically derivatives 4 and 11, significantly reduced infarct size in models of sustained ischemia. Mechanistically, they appear to act synergistically by activating the PKG/PLN pathway in the ischemic myocardium, highlighting the potential of combining both pharmacophores for enhanced cardioprotection. []

Q3: Are there methods for controlled release of this compound?

A3: Yes, researchers have developed a method for the long-term release of this compound using poly(lactic acid) as a carrier. [, ] This involves synthesizing copolymers of L-lactide and a lactide functionalized with this compound. This approach allows for the sustained release of this compound over several weeks, demonstrating its potential for long-term therapeutic applications. []

Q4: What is the structure of this compound and are there spectroscopic characterizations?

A4: this compound consists of a benzene ring with a hydroxyl group (-OH) at the para position and a thioamide group (-CSNH2) attached directly to the ring. While the provided abstracts don't detail specific spectroscopic data, vibrational spectra analysis, including techniques like infrared and Raman spectroscopy, has been used to characterize this compound. [] These techniques provide insights into the molecule's vibrational modes, which are related to its structure and chemical bonds.

Q5: How does the structure of this compound relate to its activity?

A5: While detailed SAR studies weren't explicitly discussed in the provided abstracts, the presence of the thioamide group (-CSNH2) is crucial for its H2S releasing properties. [] Modification of the this compound structure, particularly around the thioamide moiety, would likely impact its H2S releasing capacity and subsequent biological activity. Further research focusing on systematic structural modifications and their impact on activity would be valuable.

Q6: How is this compound synthesized?

A6: One method for synthesizing this compound involves the reaction of p-cyanophenol with thioacetamide. [] This reaction yields this compound as an intermediate product. This intermediate can then be used directly in subsequent reactions without further purification, simplifying the synthesis process. []

Q7: Have there been computational studies on this compound?

A7: Yes, computational chemistry techniques have been employed to study this compound. Specifically, Natural Bond Orbital (NBO) analysis and calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies have been performed. [] These computational studies provide valuable insights into the molecule's electronic structure, reactivity, and potential interactions with other molecules.

Q8: What analytical methods are used to study this compound?

A8: Various analytical methods are employed to study this compound, depending on the specific research goal. For instance, a validated UPLC-DAD (Ultra Performance Liquid Chromatography - Diode Array Detection) method has been used to quantify the release of H2S from this compound derivatives in vivo. [] This method ensures accurate and reliable measurements of H2S release, a critical parameter for understanding the compound's biological activity.

Q9: What is the environmental impact of this compound?

A9: The provided research abstracts do not delve into the environmental impact and degradation of this compound. Given the growing interest in this compound for various applications, future research should address its environmental fate, ecotoxicological effects, and potential mitigation strategies to minimize negative impacts on the ecosystem.

Q10: Are there any known alternatives or substitutes for this compound?

A10: While the provided research primarily focuses on this compound and its derivatives, alternative H2S donors are being explored in the field. [] These alternatives may offer advantages in terms of H2S release kinetics, stability, or target specificity. Comparing the performance, cost, and overall impact of this compound with these alternatives is crucial for identifying the most suitable H2S donor for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)

![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)